molecular formula C11H11ClF2O2 B14246961 2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane CAS No. 189180-06-1

2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane

Cat. No.: B14246961
CAS No.: 189180-06-1
M. Wt: 248.65 g/mol
InChI Key: QPYSXDCSJSCRGY-UHFFFAOYSA-N
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Description

2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane is an organic compound that features a unique combination of chloro, difluoromethyl, ethoxy, and phenyloxirane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-2,2-difluoroethanol with phenylacetaldehyde in the presence of a base to form the desired oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can replace the chloro or ethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or potassium cyanide under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Chloro(difluoro)methyl]-2-methoxy-3-phenyloxirane
  • 2-[Chloro(difluoro)methyl]-2-ethoxy-3-(4-methylphenyl)oxirane
  • 2-[Chloro(difluoro)methyl]-2-ethoxy-3-(4-chlorophenyl)oxirane

Uniqueness

2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

189180-06-1

Molecular Formula

C11H11ClF2O2

Molecular Weight

248.65 g/mol

IUPAC Name

2-[chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane

InChI

InChI=1S/C11H11ClF2O2/c1-2-15-10(11(12,13)14)9(16-10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

QPYSXDCSJSCRGY-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C(O1)C2=CC=CC=C2)C(F)(F)Cl

Origin of Product

United States

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